molecular formula C17H20N2O2 B1318050 N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 954275-87-7

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1318050
CAS No.: 954275-87-7
M. Wt: 284.35 g/mol
InChI Key: LYVVBFOKZHSFFL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,4-dimethylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: this compound, this compound, and this compound.

    Uniqueness: The presence of both amino and dimethylphenoxy groups in the same molecule provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-16-7-5-14(18)8-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVBFOKZHSFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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